2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one
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Description
The compound “2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with various functional groups, including an ethylphenoxy group, an ethylthio group, and a morpholinylethanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzimidazole core provides a rigid, planar structure, while the ethylphenoxy, ethylthio, and morpholinylethanone groups add flexibility and complexity to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The benzimidazole core is aromatic and thus relatively stable, but the ethylphenoxy and ethylthio groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core and the various functional groups would likely result in a compound with significant polarity .Future Directions
The future research directions for this compound could include further exploration of its potential therapeutic applications, given the known bioactivities of benzimidazole derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been intensively studied for their anticancer properties . They have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Mode of Action
Benzimidazole derivatives are known to interact with cancer cells in a way that inhibits their growth . The presence of certain groups in the benzimidazole structure can influence its anticancer activity. For instance, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase anticancer activity .
Biochemical Pathways
It is known that benzimidazole derivatives can affect various biochemical pathways in cancer cells, leading to their inhibition .
Result of Action
It is known that benzimidazole derivatives can have significant anticancer activity on various cancer cell lines .
Properties
IUPAC Name |
2-[2-[2-(4-ethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-2-18-7-9-19(10-8-18)29-15-16-30-23-24-20-5-3-4-6-21(20)26(23)17-22(27)25-11-13-28-14-12-25/h3-10H,2,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHNJNZQDGZARI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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